N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
“N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound. It likely contains a benzofuran moiety (a type of aromatic compound) and a benzodioxine moiety (another type of aromatic compound), both of which are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The benzofuran and benzodioxine moieties would form the core of the structure, with the carbamoyl (or amide) groups likely attached to these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to say what the properties of this compound would be.Scientific Research Applications
Metabolism and Disposition Studies
Research on benzofuran derivatives, such as the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, showcases the extensive metabolism these compounds undergo, including oxidation and rearrangement of the benzofuran ring. Such studies are crucial for understanding the pharmacokinetics and metabolic pathways of novel therapeutic agents (Renzulli et al., 2011).
Antimicrobial Applications
Benzofuran carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis, characterization, and antimicrobial screening of novel benzofuran-2-yl derivatives highlight their potential as antimicrobial agents. Such compounds have shown efficacy against a variety of pathogenic microorganisms, indicating their utility in developing new antimicrobial therapies (Idrees et al., 2019).
Synthetic Methodologies
The development of novel synthetic methodologies for benzofuran derivatives is a key area of research. For instance, the microwave-assisted synthesis of benzofuran-2-carboxamide derivatives represents a significant advancement in the field, offering a more efficient and practical approach to synthesizing these compounds. Such methodologies can be applied to generate a diverse array of benzofuran derivatives for various scientific applications (Xie et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c19-17(21)16-15(10-5-1-2-6-11(10)25-16)20-18(22)14-9-23-12-7-3-4-8-13(12)24-14/h1-8,14H,9H2,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHNWZAHXVOPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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